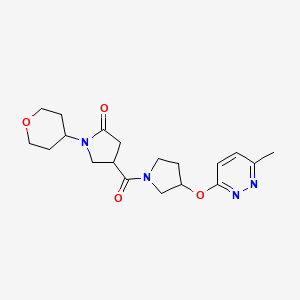

4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

4-[3-(6-methylpyridazin-3-yl)oxypyrrolidine-1-carbonyl]-1-(oxan-4-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O4/c1-13-2-3-17(21-20-13)27-16-4-7-22(12-16)19(25)14-10-18(24)23(11-14)15-5-8-26-9-6-15/h2-3,14-16H,4-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZSEJFCEUCCGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CC(=O)N(C3)C4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

The compound 4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one is a complex organic molecule with potential therapeutic applications. Its structure suggests various biological activities, particularly in medicinal chemistry, where it may serve as a lead compound for drug development. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 374.441 g/mol. The structural components include:

- Pyrrolidine rings : Known for their biological significance in various pharmaceuticals.

- Pyridazine moiety : Associated with diverse pharmacological effects.

- Tetrahydropyran group : Often enhances solubility and bioavailability.

The biological activity of this compound is hypothesized based on its structural features. Compounds with similar frameworks have been studied for their potential to interact with various biological targets, including:

- Enzyme inhibition : Particularly in pathways related to cancer and fibrosis.

- Receptor modulation : Such as the TGF-β receptor I (ALK5), which plays a critical role in tumor progression and tissue fibrosis .

Case Studies and Research Findings

- Inhibition of ALK5 :

-

Antimicrobial Activity :

- Research indicates that compounds featuring pyridazine and pyrrolidine structures have shown promise against microbial infections, highlighting the need for further exploration of this compound's antimicrobial potential.

- Pharmacokinetic Profile :

Synthesis and Optimization

The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:

- Formation of the pyrrolidine ring : Utilizing common reagents like oxidizing agents.

- Introduction of the pyridazine moiety : This step is crucial for imparting biological activity.

- Final assembly : Combining all functional groups under optimized conditions to enhance yield and minimize by-products.

Potential Applications

Given its structural complexity, this compound may have applications in several fields:

- Cancer Therapeutics : As an ALK5 inhibitor, it could play a role in cancer treatment strategies.

- Antimicrobial Agents : Its potential efficacy against microbial pathogens warrants further investigation.

Q & A

Basic: What are the established synthetic routes and critical reaction conditions for this compound?

Methodological Answer:

The synthesis typically involves multi-step reactions, including nucleophilic substitution, carbonyl coupling, and cyclization. Key steps include:

- Pyridazine-pyrrolidine coupling : The 6-methylpyridazin-3-yl ether moiety is introduced via nucleophilic substitution under basic conditions (e.g., NaOH in dichlorethane) .

- Pyrrolidinone formation : A carbonyl group is introduced via cyclization or coupling agents like EDCI/HOBt. For example, pyrrolidine-1-carbonyl intermediates are formed using carbodiimide-mediated coupling .

- Tetrahydro-2H-pyran incorporation : The tetrahydropyran (THP) ring is often introduced via reductive amination or alkylation under inert atmospheres .

Critical Conditions : - Temperature control (0–50°C) to prevent side reactions .

- Use of aqueous HCl (1.0 M) for salt formation and crystallization .

- Solvent selection (e.g., DMF for polar intermediates, dichloromethane for non-polar steps) .

Basic: How is the structural integrity of this compound validated in academic research?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the pyrrolidine and pyridazine moieties. For example, coupling constants (J) distinguish axial/equatorial protons in the THP ring .

- X-ray Crystallography : Used to resolve stereochemistry (e.g., R/S configurations at chiral centers). Crystallographic data for related pyrrolidinone derivatives are reported in Acta Crystallographica .

- Mass Spectrometry (HRMS) : Validates molecular weight (±5 ppm accuracy) and fragmentation patterns .

Basic: What are the solubility and stability profiles under experimental conditions?

Methodological Answer:

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Aqueous solubility can be enhanced via HCl salt formation .

- Stability :

Advanced: How can researchers optimize synthetic yields when scaling up production?

Methodological Answer:

- Catalyst Screening : Test palladium or copper catalysts for coupling steps to reduce side products .

- Reaction Monitoring : Use HPLC or TLC to track intermediate formation and adjust stoichiometry dynamically .

- Workup Optimization : Employ fractional crystallization (e.g., using ethanol/water mixtures) to improve purity and yield (reported yields: 52–70%) .

Advanced: How to resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

- Docking Studies : Re-evaluate binding poses using updated protein structures (e.g., from Cryo-EM) to account for conformational flexibility .

- SAR Analysis : Synthesize analogs with modified substituents (e.g., methyl→ethyl on pyridazine) to test hypotheses about steric/electronic effects .

- Solvent Correction : Replicate assays in physiologically relevant solvents (e.g., PBS vs. DMSO) to align with in vivo conditions .

Advanced: What strategies are used to design pharmacological assays for this compound?

Methodological Answer:

- Enzyme Inhibition : Use fluorescence-based acetylcholinesterase (AChE) assays with donepezil as a positive control, monitoring IC50 values .

- Antimicrobial Testing : Employ microbroth dilution (MIC determination) against Gram-positive/negative strains, referencing CLSI guidelines .

- Cytotoxicity Screening : Pair bioactivity assays with MTT tests on HEK293 cells to assess selectivity .

Advanced: How to validate analytical methods for quantifying this compound in complex matrices?

Methodological Answer:

- HPLC Validation :

- LC-MS/MS : Use deuterated internal standards (e.g., D4-THP) to correct for matrix effects in plasma samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.